7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12FN It is a derivative of tetrahydronaphthalene, where a fluorine atom is substituted at the 7th position and an amine group is attached to the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoro-1-tetralone.
Reduction: The ketone group of 7-fluoro-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine via a substitution reaction using reagents like ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction process.
Continuous Flow Reactors: To ensure efficient and scalable production, continuous flow reactors may be employed to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups in place of the fluorine atom.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Studies: It serves as a probe in studying the interactions of fluorinated amines with biological systems.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine
- 1,2,3,4-Tetrahydro-1-naphthylamine
Uniqueness
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the specific position of the fluorine atom and the amine group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUYTHBAQDOFSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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